5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Overview
Description
5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the indole ring using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Pyridine Ring Formation: Formation of the tetrahydropyridinyl group through cyclization reactions involving appropriate precursors and catalysts.
Coupling Reaction: Coupling of the nitro-indole intermediate with the tetrahydropyridinyl group under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Indoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has several scientific research applications, including:
Medicinal Chemistry: Studied for its potential as a pharmacophore in drug design and development.
Biological Studies: Used as a probe to study biological pathways and mechanisms.
Industrial Applications: Utilized in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The tetrahydropyridinyl group may interact with receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-nitroindole: Lacks the tetrahydropyridinyl group, resulting in different chemical and biological properties.
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness
5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is unique due to the presence of both the nitro and tetrahydropyridinyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Biological Activity
5-Nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS No. 109793-85-3) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 243.26 g/mol. The structure includes a nitro group and a tetrahydropyridine moiety linked to an indole ring, which may contribute to its biological activities.
1. Inhibition of Monoamine Oxidases
Research indicates that derivatives of indole compounds can act as inhibitors of monoamine oxidases (MAO), particularly MAO-B. The inhibition of MAO-B is significant as it metabolizes neurotransmitters such as dopamine and is implicated in neurodegenerative diseases like Parkinson's disease. Studies have shown that related compounds exhibit IC50 values ranging from 1 μM to 7 μM for MAO-B inhibition .
2. Neuroprotective Effects
In vitro studies on neuroprotective properties have demonstrated that certain indole derivatives can protect neuronal cells from oxidative stress-induced damage. For instance, compounds similar to this compound were shown to upregulate the expression of antioxidant enzymes and enhance the nuclear translocation of Nrf2, a key regulator in oxidative stress response .
3. Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating Alzheimer's disease by preventing the breakdown of acetylcholine. Some indole derivatives have been identified as moderate inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating potential therapeutic applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the indole ring and the tetrahydropyridine moiety can significantly affect biological activity. For example:
- The presence of the nitro group at position 5 enhances MAO-B inhibition.
- Substituents on the tetrahydropyridine ring can influence the selectivity and potency against MAO isoforms and cholinesterases .
Data Tables
Biological Activity | IC50 Values | Reference |
---|---|---|
MAO-B Inhibition | 1 - 7 μM | |
AChE Inhibition | Moderate (exact IC50 not specified) | |
Neuroprotective Effects | Upregulation of HO-1 |
Case Studies
In one study involving PC12 cells, compounds structurally related to this compound demonstrated significant neuroprotective effects by reversing oxidative stress induced by neurotoxins. These compounds not only inhibited MAO-B but also modulated antioxidant responses through Nrf2 activation .
Properties
IUPAC Name |
5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-16(18)10-1-2-13-11(7-10)12(8-15-13)9-3-5-14-6-4-9/h1-3,7-8,14-15H,4-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYMINZNPVBXCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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